TLR7-Agonist-31 - 1229024-57-0

TLR7-Agonist-31

Catalog Number: EVT-285771
CAS Number: 1229024-57-0
Molecular Formula: C21H22N4
Molecular Weight: 330.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TLR7-Agonist-31 is a potent TLR7 agonist.
Source and Classification

The development of TLR7-Agonist-31 stems from ongoing research into small-molecule compounds that can modulate TLR signaling pathways. It belongs to a broader class of TLR7 agonists, which include various chemical scaffolds such as imidazoquinolines and pyrimidines. These compounds are designed to enhance immune responses by activating antigen-presenting cells, thereby promoting the production of pro-inflammatory cytokines and type I interferons .

Synthesis Analysis

Methods and Technical Details

The synthesis of TLR7-Agonist-31 involves several key steps that typically include:

  1. Chemical Scaffolding: The starting materials are chosen based on their ability to interact with the TLR7 binding site. Common scaffolds include imidazoquinolines and pyrimidines.
  2. Reagents and Conditions: Various reagents such as phosphorous oxychloride and isobutylamine are utilized under controlled conditions (e.g., reflux in dimethylformamide) to facilitate the formation of the desired compound .
  3. Purification: After synthesis, the compound is purified using high-performance liquid chromatography (HPLC) to ensure a purity level above 95% .

The synthesis process is guided by structure-activity relationship studies, which help optimize the agonistic properties of the compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of TLR7-Agonist-31 features specific functional groups that enable its interaction with the TLR7 receptor. Key aspects include:

  • Leucine-Rich Repeats: These motifs in TLR7 are crucial for ligand binding and receptor dimerization.
  • Binding Site Interaction: The agonist fits into a defined binding pocket formed by hydrophobic residues, facilitating receptor activation .

The structural analysis often employs techniques like X-ray crystallography or cryo-electron microscopy to visualize how TLR7-Agonist-31 interacts with TLR7 at an atomic level.

Chemical Reactions Analysis

Reactions and Technical Details

TLR7-Agonist-31 undergoes specific chemical reactions upon administration, primarily involving:

  1. Binding to TLR7: The agonist binds to the receptor's dimerization interface, which is essential for activating downstream signaling pathways.
  2. Conformational Changes: Upon binding, TLR7 shifts from a monomeric form to a dimeric form, which is necessary for signal transduction .

These reactions can be monitored using biochemical assays such as isothermal titration calorimetry (ITC) to quantify binding affinity and kinetics.

Mechanism of Action

Process and Data

The mechanism of action for TLR7-Agonist-31 involves:

  1. Ligand Binding: The agonist interacts with the extracellular domain of TLR7, leading to receptor dimerization.
  2. Signal Transduction: Dimerization activates the MyD88 adaptor protein, which initiates a cascade involving interleukin-1 receptor-associated kinases (IRAKs) and ultimately results in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and interferon regulatory factors (IRFs) .
  3. Cytokine Production: This signaling pathway culminates in the production of pro-inflammatory cytokines such as interleukin-6 and interleukin-12, enhancing immune responses against pathogens or tumors .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TLR7-Agonist-31 exhibits several notable physical and chemical properties:

  • Solubility: The solubility profile can vary based on pH; for instance, some derivatives show low solubility at neutral pH but higher solubility in acidic conditions .
  • Stability: Stability studies indicate that these compounds maintain their integrity under physiological conditions, although repeated dosing may lead to tolerance in immune responses .

These properties are critical for determining the bioavailability and efficacy of TLR7-Agonist-31 in therapeutic applications.

Applications

Scientific Uses

TLR7-Agonist-31 has several potential applications in scientific research and clinical settings:

  1. Vaccine Adjuvants: Due to its ability to enhance immune responses, it is being investigated as an adjuvant in vaccine formulations aimed at improving efficacy against viral infections and cancers .
  2. Cancer Immunotherapy: By activating TLR7, this compound can stimulate anti-tumor immunity, making it a candidate for combination therapies in oncology .
  3. Research Tool: It serves as a valuable tool for studying TLR signaling pathways and their implications in innate immunity.

Properties

CAS Number

1229024-57-0

Product Name

TLR7-Agonist-31

IUPAC Name

1-Benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine

Molecular Formula

C21H22N4

Molecular Weight

330.44

InChI

InChI=1S/C21H22N4/c1-2-3-13-18-24-19-20(25(18)14-15-9-5-4-6-10-15)16-11-7-8-12-17(16)23-21(19)22/h4-12H,2-3,13-14H2,1H3,(H2,22,23)

InChI Key

CQBDMXYZNLJUFT-UHFFFAOYSA-N

SMILES

NC1=NC2=CC=CC=C2C3=C1N=C(CCCC)N3CC4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

TLR7-Agonist-31; TLR7Agonist31; TLR7 Agonist 31; TLR7Agonist-31; TLR7 Agonist-31

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.